structure and molecular weight of desacetylcefotaxime
structure and molecular weight of desacetylcefotaxime
An In-Depth Technical Guide to the Structure and Molecular Weight of Desacetylcefotaxime
Introduction
In the field of antimicrobial pharmacokinetics and drug metabolism, understanding the biotransformation of a parent drug into its metabolites is paramount for optimizing therapeutic regimens and ensuring patient safety. Desacetylcefotaxime is the principal and biologically active metabolite of cefotaxime, a widely utilized third-generation cephalosporin antibiotic.[1][2] Unlike many drug metabolites that are mere inactive excretion products, desacetylcefotaxime retains significant antimicrobial activity and, critically, exhibits synergistic or additive effects when combined with its parent compound, cefotaxime.[3][4] This unique characteristic underscores the necessity for its accurate identification, structural confirmation, and quantification in biological matrices.
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth analysis of the chemical , details its metabolic origin, and presents validated, field-proven protocols for its analytical characterization. The methodologies described are grounded in the principles of scientific integrity, offering self-validating systems for robust and reproducible results.
Section 1: Core Chemical and Physical Properties
The foundational step in studying any active pharmaceutical ingredient or metabolite is to establish its precise chemical identity. Desacetylcefotaxime is systematically named and characterized by a distinct set of physical and chemical properties that differentiate it from its parent compound and other related molecules.
The definitive chemical structure of desacetylcefotaxime is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[5] This structure arises from the hydrolysis of the acetoxymethyl group at the C-3 position of the cefotaxime molecule.
Section 2: Metabolic Genesis and Pharmacological Significance
Desacetylcefotaxime is not synthesized chemically for therapeutic use but is formed in vivo through the metabolism of cefotaxime.[2] This biotransformation is a critical aspect of cefotaxime's overall pharmacological profile.
The conversion is catalyzed by esterase enzymes, primarily in the liver, which hydrolyze the ester bond of the acetoxymethyl group at the C-3 position of the dihydrothiazine ring of cefotaxime.[2][6] This metabolic step is the rate-limiting process in the subsequent formation of the inactive desacetylcefotaxime lactone.[6] About 15% to 20% of a cefotaxime dose is excreted as this active desacetyl metabolite.[2][7]
The pharmacological significance of this process cannot be overstated. Desacetylcefotaxime possesses a spectrum of antimicrobial activity similar to its parent compound and contributes significantly to the overall therapeutic effect.[1][3] Furthermore, it has a longer serum elimination half-life than cefotaxime, prolonging the antibacterial action.[3][8] This metabolic synergy is a key consideration in pharmacokinetic/pharmacodynamic (PK/PD) modeling and dose optimization for cefotaxime.
Section 3: Structural Elucidation: A Multi-Technique Approach
Confirming the structure of a drug metabolite requires a rigorous, multi-faceted analytical approach. The transformation from cefotaxime to desacetylcefotaxime is confirmed by comparing the spectroscopic data of the metabolite with the known parent drug. This comparative analysis provides a self-validating system for structural verification.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule.
-
Causality and Experimental Choice: The hydrolysis of the acetyl group (C₂H₂O) from cefotaxime (C₁₆H₁₇N₅O₇S₂) results in a predicted formula of C₁₄H₁₅N₅O₆S₂ for desacetylcefotaxime. HRMS provides the necessary mass accuracy (typically <5 ppm) to distinguish this formula from other potential isobaric species. An electrospray ionization (ESI) source in positive mode is commonly chosen for its ability to efficiently ionize polar molecules like cephalosporins.
-
Expected Outcome: The measured monoisotopic mass of the [M+H]⁺ ion for desacetylcefotaxime would be experimentally determined to be ~414.0536 Da, which corresponds to the theoretical exact mass of 413.0464 Da for the neutral molecule plus the mass of a proton.[9] This precise match validates the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for confirming the specific structural change from the parent drug to the metabolite.
-
Causality and Experimental Choice: The core structural difference between cefotaxime and desacetylcefotaxime is the conversion of a C-3 acetoxymethyl group (-CH₂-O-CO-CH₃) to a hydroxymethyl group (-CH₂OH). This change produces a predictable and easily identifiable alteration in the ¹H NMR spectrum.
-
Expected Outcome:
-
Disappearance of Signal: The spectrum of cefotaxime exhibits a sharp singlet around δ 2.1-2.2 ppm, characteristic of the three protons of the acetyl methyl group (-COCH₃).[10] In the spectrum of desacetylcefotaxime, this signal is absent.
-
Appearance of New Signals: In place of the acetyl methyl signal, new resonances corresponding to the C-3 hydroxymethyl group (-CH₂OH) appear. The two diastereotopic protons of the -CH₂ group would typically appear as a pair of doublets or a multiplet, and the hydroxyl proton (-OH) would appear as a broader signal, the chemical shift of which is dependent on solvent and concentration.
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| Feature | Cefotaxime | Desacetylcefotaxime | Spectroscopic Evidence |
| C-3 Side Chain | Acetoxymethyl (-CH₂OCOCH₃) | Hydroxymethyl (-CH₂OH) | Transformation confirmed by NMR and MS. |
| Molecular Formula | C₁₆H₁₇N₅O₇S₂ | C₁₄H₁₅N₅O₆S₂ | Confirmed by High-Resolution Mass Spectrometry. |
| ¹H NMR Signal | Singlet at ~2.1-2.2 ppm | Signal is absent | Disappearance of acetyl methyl protons signal. |
Section 4: Validated Analytical Protocols for Quantification
Accurate quantification of desacetylcefotaxime in biological matrices like plasma, urine, and cerebrospinal fluid (CSF) is essential for clinical pharmacokinetic studies and therapeutic drug monitoring.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the gold-standard techniques.
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a robust and widely used method for the simultaneous determination of cefotaxime and desacetylcefotaxime.[11][12][13]
1. Objective: To quantify desacetylcefotaxime in biological fluids with a detection limit suitable for clinical monitoring.
2. Materials:
-
HPLC system with UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate or Acetate buffer (e.g., 0.01 M, pH 4.8)
-
Protein precipitating agent (e.g., Acetonitrile or Chloroform-acetone mixture)
-
Microcentrifuge and tubes
-
Syringe filters (0.22 µm)
3. Sample Preparation (Self-Validating Step):
-
Rationale: Proteins in biological samples interfere with chromatography and must be removed. A simple and effective protein precipitation step ensures a clean extract for analysis.
-
To 200 µL of plasma or CSF, add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube. For urine samples, centrifugation to remove particulates followed by dilution may be sufficient.[11]
-
Evaporate the supernatant to dryness under a stream of nitrogen (optional, for concentration) and reconstitute in 100 µL of mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of 0.01 M Acetate Buffer (pH 4.8) and Methanol (85:15 v/v).[13] The organic modifier percentage can be adjusted to optimize separation.
-
Flow Rate: 1.0 - 1.5 mL/min.[13]
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 254 nm or 262 nm.[11][13] Desacetylcefotaxime and cefotaxime both exhibit strong absorbance at these wavelengths.
5. Data Analysis:
-
Quantification is achieved by comparing the peak area of desacetylcefotaxime in the sample to a standard curve prepared using certified reference standards in a matched matrix.
Protocol: High-Sensitivity Quantification by UHPLC-MS/MS
For studies requiring lower limits of quantification or smaller sample volumes (e.g., pediatric or microsampling studies), UHPLC-MS/MS is the method of choice.[14][15]
1. Objective: To achieve highly sensitive and specific quantification of desacetylcefotaxime using tandem mass spectrometry.
2. Materials:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
UHPLC C8 or C18 column (e.g., 100 x 2.1 mm, <2 µm particle size).
-
Mobile phases: (A) Ammonium acetate in water, (B) Acetonitrile.
-
Internal Standard (IS): Deuterated cefotaxime or a suitable structural analog.
3. Sample Preparation:
-
Follow the same protein precipitation procedure as in the HPLC-UV method, but add the internal standard to the sample before adding the precipitating agent. This IS corrects for variability in sample processing and instrument response.
4. UHPLC-MS/MS Conditions:
-
Mobile Phase: A gradient elution is typically used, for example, starting with 5% B, increasing to 95% B over 5 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for desacetylcefotaxime and the internal standard, providing exceptional specificity. For example:
-
Desacetylcefotaxime Precursor Ion: m/z 414.1
-
Desacetylcefotaxime Product Ions: Specific fragments would be determined during method development.
-
5. Data Analysis:
-
The peak area ratio of the analyte to the internal standard is used for quantification against a standard curve. This ratiometric approach provides a highly robust and trustworthy measurement system.
Conclusion
Desacetylcefotaxime is a pharmacologically vital molecule whose structural identity and concentration directly impact the therapeutic efficacy of its parent drug, cefotaxime. Its molecular formula of C₁₄H₁₅N₅O₆S₂ and molecular weight of 413.43 g/mol are definitively established through a combination of high-resolution mass spectrometry and NMR spectroscopy. The analytical protocols detailed herein, from robust HPLC-UV methods for clinical monitoring to high-sensitivity UHPLC-MS/MS for advanced pharmacokinetic research, provide the necessary tools for its accurate quantification. For professionals in drug development and clinical science, a thorough understanding of this active metabolite is not merely academic but essential for the rational application of cefotaxime therapy.
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